molecular formula C18H13Cl2N5 B2956798 1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-96-6

1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2956798
CAS No.: 890893-96-6
M. Wt: 370.24
InChI Key: NEESKUXCIVCPIH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 3-chlorophenylamine group at position 2. Its molecular formula is C₁₈H₁₃Cl₂N₅, with a molecular weight of 370.24 g/mol (calculated from the InChI data in ). The structural uniqueness lies in the chloro-substituted aromatic rings, which enhance hydrophobic interactions with kinase ATP-binding pockets while modulating solubility and selectivity .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5/c1-11-5-6-14(8-16(11)20)25-18-15(9-23-25)17(21-10-22-18)24-13-4-2-3-12(19)7-13/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEESKUXCIVCPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their biological activities, particularly in anticancer research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of chloro and methyl substituents on the phenyl rings enhances its pharmacological profile.

Table 1: Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H14Cl2N4
Molecular Weight345.21 g/mol
SolubilityModerate in organic solvents

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties through the inhibition of tyrosine kinases (TKs), such as Bcr-Abl and c-Src. These kinases play crucial roles in cancer cell proliferation and survival.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines show potent cytotoxic effects against various cancer cell lines including neuroblastoma (NB), glioblastoma (GB), and prostate cancer (PC). For instance, a related compound exhibited an IC50 value of 8.63 μM against prostate cancer cells, indicating strong efficacy .
  • In Vivo Efficacy :
    • In xenograft mouse models, compounds from this class have shown a tumor volume reduction greater than 50% when administered at therapeutic doses. This highlights their potential for clinical application in oncology .

The primary mechanism through which these compounds exert their effects is through the inhibition of key signaling pathways involved in cancer progression:

  • Tyrosine Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold mimics ATP, allowing it to bind competitively to TKs, thereby inhibiting their activity and disrupting downstream signaling pathways essential for tumor growth .
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Moderate absorption rates have been observed in preclinical models.
  • Distribution : The compound shows a tendency to distribute widely in tissues due to its lipophilicity.
  • Metabolism : Metabolic studies suggest hepatic metabolism with potential formation of active metabolites.
  • Excretion : Primarily excreted via renal pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a versatile scaffold in medicinal chemistry, with substitutions at positions 1, 3, 4, and 6 significantly altering biological activity. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Targets Efficacy/Notes Reference
1-(3-Chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 3-Cl-4-MePh; 4: 3-ClPh 370.24 Src, ABL kinases Multi-target inhibition; moderate solubility due to chloro substituents
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1: 2-Cl-2-(4-ClPh)ethyl; 4: 4-F-Bn 432.73 Neuroblastoma (SK-N-BE(2) cells) EC₅₀ = 5.74 ng/mL; high potency but requires nano-carriers (e.g., graphene oxide) for delivery
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1: 2-Cl-2-Ph-ethyl; 4: 2-ClPh; 6: SMe 430.32 Src kinase IC₅₀ = 0.12 µM; improved selectivity due to methylthio group at position 6
Compound 142b (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1: 2-Cl-2-(4-ClPh)ethyl; 4: 4-Cl-Bn 432.73 Undisclosed (structural analog of S29) Yield = 75%; similar lipophilicity to S29 but untested in vivo
1-Methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Me; 4: 3-MePh 239.28 Undisclosed Simpler structure with lower molecular weight; limited kinase inhibition

Key Findings

Substitution at Position 1: The 3-chloro-4-methylphenyl group in the target compound enhances steric bulk compared to the 2-chloro-2-phenylethyl group in S29 and SI386. This reduces off-target interactions but may compromise solubility . Ethyl or benzyl substituents (e.g., in S29 and 142b) improve cellular uptake but require nano-carriers for efficient delivery .

Substitution at Position 4 :

  • The 3-chlorophenyl group in the target compound provides moderate kinase affinity, whereas 2-chlorophenyl (SI388) or 4-fluorobenzyl (S29) groups increase selectivity for specific kinases (e.g., Src over ABL) .

Substitution at Position 6 :

  • Addition of methylthio (SI388) or isopropylthio groups (e.g., 2d in ) enhances potency by 10–100-fold compared to unsubstituted analogs, likely due to improved hydrophobic interactions .

Biological Activity :

  • The target compound’s dual inhibition of Src and ABL kinases positions it as a candidate for overcoming imatinib resistance in chronic myeloid leukemia (CML) .
  • In contrast, S29’s specificity for neuroblastoma cells highlights the role of 4-fluorobenzyl in targeting neuronal kinases .

Discussion of Structural-Activity Relationships (SAR)

  • Methyl vs. Ethyl Groups : Methyl groups (e.g., 3-chloro-4-methylphenyl) improve metabolic stability compared to ethyl chains, which are prone to oxidative degradation .
  • Thioether Modifications: Sulfur-containing groups at position 6 (e.g., methylthio in SI388) significantly boost inhibitory activity by forming covalent or non-covalent interactions with cysteine residues in kinases .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The compound is synthesized via multi-step reactions involving:

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂, XPhos) enable coupling of halogenated pyrazolo[3,4-d]pyrimidine intermediates with aryl amines under inert conditions (N₂ atmosphere) .
  • Nucleophilic substitution : Chlorinated intermediates react with substituted anilines in polar aprotic solvents (e.g., DMF) with Cs₂CO₃ as a base, achieving yields up to 88% .
  • Deprotection and purification : Boc-protected intermediates are cleaved with TFA, followed by reverse-phase HPLC purification .

Q. Key Data :

StepReagents/ConditionsYieldReference
AminationPd₂(dba)₃, XPhos, 100°C, 12h70%
Boc DeprotectionTFA/DCM, 30 min>95% purity

Q. How is the compound characterized to confirm structural integrity and purity?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.3–8.9 ppm) and amine NH signals (δ ~10 ppm) confirm substitution patterns. Chlorine substituents induce deshielding in adjacent carbons (δ 130–140 ppm) .
  • HRMS : Molecular ion peaks ([M+H]⁺) align with theoretical values (e.g., C₁₉H₁₄Cl₂N₆: calc. 397.06, found 397.07) .
  • Elemental Analysis : Carbon/nitrogen ratios validate stoichiometry (e.g., C 55.82%, N 16.27% observed vs. calculated) .

Critical Note : Discrepancies in melting points (e.g., 169–171°C vs. 128–131°C for analogues) may indicate polymorphism or impurities, necessitating recrystallization .

Q. What in vitro assays are used to evaluate its biological activity?

  • Kinase Inhibition : IC₅₀ values against Src kinase (e.g., 0.003 μM) are determined via ADP-Glo™ assays .
  • Cell Viability : Anti-proliferative activity in cancer lines (e.g., TNBC) is assessed using MTT assays, with EC₅₀ values <1 μM .
  • Selectivity Profiling : Broad kinase panels (e.g., Eurofins) identify off-target effects (e.g., KDR inhibition at 0.032 μM) .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition efficacy and selectivity?

  • Substituent Effects :

    • Chlorophenyl groups : Enhance hydrophobic interactions with kinase ATP pockets but may reduce solubility.
    • Methylthio vs. ethylthio : Methylthio at position 6 improves Src affinity (IC₅₀: 0.003 μM vs. 0.032 μM for ethylthio) .
  • SAR Trends :

    ModificationSrc IC₅₀ (μM)Solubility (µg/mL)
    6-Methylthio0.00312
    6-Ethylthio0.03225
    6-Isopropylthio0.06535

Q. Reference :

Q. How can contradictory data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Optimization :
    • Lipid solubility : Introducing morpholinoethylthio groups increases logP from 2.1 to 3.4, enhancing tissue penetration .
    • Metabolic stability : Microsomal assays (human liver microsomes) identify oxidative metabolites; blocking labile sites (e.g., cyclohexyl substitution) improves t₁/₂ from 1.2h to 4.5h .
  • Toxicity Mitigation : hERG inhibition (IC₅₀ <10 μM) is reduced via piperazine ring substitution, lowering cardiac risk .

Case Study : Compound 13an (Src IC₅₀ = 0.003 μM) showed 80% tumor suppression in xenografts but high hepatotoxicity. Structural tweaks (e.g., trans-4-hydroxycyclohexyl) reduced toxicity while maintaining efficacy .

Q. What strategies improve CNS penetration for neuroblastoma applications?

  • Blood-Brain Barrier (BBB) Optimization :
    • Polar surface area (PSA) : Reducing PSA from 90 Ų to <70 Ų via N-methylation enhances BBB permeability .
    • Carrier systems : Graphene oxide (GO) nanosheets improve bioavailability (AUC increased by 3.5×) and CNS delivery in murine models .

Q. Key Data :

ParameterFree CompoundGO-Nanosheet Formulation
AUC (ng·h/mL)12004200
Brain/Plasma Ratio0.21.8

Q. Reference :

Q. How are computational methods integrated into lead optimization?

  • Docking Studies : PyRx/AutoDock Vina predicts binding poses in Src kinase (PDB: 2SRC), identifying critical H-bonds with Met341 and hydrophobic interactions with Leu273 .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability; RMSD <2.0 Å indicates stable binding .

Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.89) for 20 analogues .

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